2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine
Description
2-(3-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to an oxazolo-pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C12H11ClN2O/c13-9-3-1-2-8(6-9)12-15-10-7-14-5-4-11(10)16-12/h1-3,6,14H,4-5,7H2 |
InChI Key |
BTWRYTGFKQVPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1OC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the oxazole ring . The reaction mixture is then neutralized and purified to obtain the desired compound as an off-white solid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced tetrahydro compounds, and substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting specific enzymes involved in the process . In cancer cells, the compound may induce apoptosis by interfering with key signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(Substituted phenyl) oxazolo[4,5-b]pyridine: These compounds share a similar oxazole-pyridine core structure but differ in the substituents attached to the phenyl ring.
Oxazole derivatives: Compounds such as 2-phenyl oxazole and its derivatives exhibit similar biological activities and are used in various medicinal applications.
Uniqueness
2-(3-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine stands out due to its specific chlorophenyl substitution, which imparts unique chemical and biological properties. This substitution enhances its antibacterial and anticancer activities compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
